Sodium 5,5-diallylbarbiturate

Description

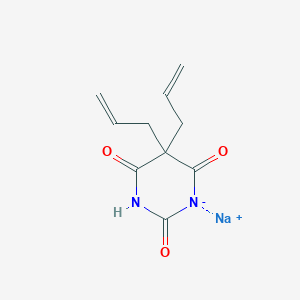

Sodium 5,5-diallylbarbiturate (IUPAC: sodium 5,5-diallyl-2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as allobarbital, is a short-acting barbiturate derivative. Its molecular formula is C₁₀H₁₁N₂O₃Na, with a molecular weight of approximately 230.20 g/mol (acid form: C₁₀H₁₂N₂O₃) . Structurally, it features two allyl groups (CH₂CHCH₂) at the 5th position of the barbituric acid core (Figure 1). As a sodium salt, it exhibits enhanced water solubility compared to its free acid form, a critical property for pharmaceutical formulations .

Barbiturates like allobarbital act primarily as central nervous system depressants, historically used as sedatives or anesthetics. However, due to risks of dependence and overdose, its clinical use has declined in favor of safer alternatives like benzodiazepines .

Properties

CAS No. |

15130-95-7 |

|---|---|

Molecular Formula |

C10H10N2Na2O3 |

Molecular Weight |

230.2 g/mol |

IUPAC Name |

sodium;5,5-bis(prop-2-enyl)pyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C10H12N2O3.Na/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14;/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15);/q;+1/p-1 |

InChI Key |

XGUUCCVRACSUAD-UHFFFAOYSA-M |

SMILES |

C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+] |

Other CAS No. |

15130-95-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Melting points and solubility are influenced by crystallinity; sodium salts generally exhibit higher aqueous solubility than free acids.

Key Observations :

- Substituent Effects : Allyl groups (C₃H₅) in allobarbital introduce steric bulk and unsaturation, reducing metabolic stability compared to ethyl or methyl groups. This contributes to its short duration of action .

- Solubility: Sodium salts like allobarbital and barbital are more water-soluble than non-ionic derivatives (e.g., amobarbital), facilitating intravenous administration .

- Thermal Stability: 5,5-Dimethylbarbituric acid has a notably high melting point (278–279°C), attributed to strong hydrogen bonding in its crystal lattice, as observed in polymorphic studies of related compounds .

Pharmacological Activity

Barbiturates exhibit varying durations of action based on substituent lipophilicity and metabolic pathways. Table 2 summarizes pharmacological differences.

Table 2: Pharmacological Comparison

Key Findings :

- Allobarbital’s Short Action : The allyl groups accelerate hepatic metabolism via cytochrome P450 enzymes, limiting its half-life .

- Barbital’s Long Action : Ethyl groups enhance lipophilicity, promoting accumulation in adipose tissue and prolonged effects .

- Phenobarbital’s Selectivity: The phenyl group enhances binding to GABAₐ receptors, making it effective for epilepsy despite low solubility .

Research Insights

Crystal Structure and Stability

Studies on 5,5-dibromobarbituric acid and analogs reveal that bulky 5th-position substituents (e.g., bromine, allyl) disrupt hydrogen-bonding networks, reducing crystallinity and stability. This impacts formulation shelf-life . In contrast, 5,5-dimethylbarbituric acid forms stable polymorphs due to symmetric methyl groups, highlighting the role of substituent symmetry in solid-state properties .

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying sodium 5,5-diallylbarbiturate?

Answer:

The synthesis typically involves the condensation of diallyl malonate with urea under alkaline conditions, followed by acidification to isolate the barbituric acid derivative. Sodium salt formation is achieved by reacting the free acid with sodium hydroxide. Purification is critical; recrystallization from ethanol-water mixtures (1:1 v/v) at 60°C yields high-purity crystals. Characterization via melting point analysis (expected MP: 171°C) and elemental analysis (C, H, N) ensures structural fidelity . For reproducibility, follow standardized protocols for barbiturate synthesis, ensuring stoichiometric control of reactants and inert atmospheres to prevent oxidation .

Basic: How should researchers characterize sodium 5,5-diallylbarbiturate to confirm its structural identity?

Answer:

Use a multi-technique approach:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm allyl group protons (δ 5.0–5.8 ppm) and carbonyl carbons (δ 165–175 ppm).

- IR: Validate carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (C: 57.69%, H: 5.81%, N: 13.46%).

- X-ray Diffraction (XRD): Compare crystallographic data to reference structures (e.g., CSD entry for allobarbital) .

Basic: What are the aqueous solubility properties of sodium 5,5-diallylbarbiturate, and how do temperature and pH affect them?

Answer:

Solubility data from Handbook of Aqueous Solubility Data (Yalkowsky et al.):

| Temperature (°C) | Solubility (g/L) | Method |

|---|---|---|

| 20 | 0.60 | Gravimetry |

| 37 | 1.08 | UV-Vis |

| 100 | 14.70 | Gravimetry |

The compound exhibits increased solubility at higher temperatures and alkaline pH (>9.0) due to deprotonation of the barbiturate ring. Adjust pH using phosphate or carbonate buffers for controlled dissolution .

Advanced: What methodologies are suitable for investigating the pharmacokinetics of sodium 5,5-diallylbarbiturate in vivo?

Answer:

- Animal Models: Administer intravenously (5–10 mg/kg in rodents) to assess plasma half-life (reported ~3–4 hours for short-acting barbiturates).

- Analytical Quantification: Use HPLC-UV (λ = 254 nm) with a C18 column and mobile phase of acetonitrile:water (30:70, 0.1% TFA). Calibrate against a standard curve (1–50 µg/mL, R² > 0.99).

- Metabolite Identification: Employ LC-MS/MS to detect hydroxylated or conjugated metabolites in hepatic microsomal assays .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for sodium 5,5-diallylbarbiturate?

Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH, ionic strength, solvent grade).

- Variable Isolation: Test individual factors (e.g., light exposure, oxygen levels) using controlled stability chambers.

- Cross-Validation: Compare results with structurally analogous barbiturates (e.g., phenobarbital solubility trends) to identify outliers .

Advanced: What advanced analytical techniques are recommended for detecting impurities or degradation products in sodium 5,5-diallylbarbiturate formulations?

Answer:

- High-Resolution Mass Spectrometry (HR-MS): Identify unknown impurities with ppm-level mass accuracy.

- Forced Degradation Studies: Expose samples to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate degradation pathways.

- Nuclear Magnetic Resonance (NMR) Dynamics: Use 2D-COSY or HSQC to trace structural changes in degraded samples .

Basic: What safety protocols are essential when handling sodium 5,5-diallylbarbiturate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation of fine particles.

- Ventilation: Use fume hoods for weighing and dissolution steps.

- Waste Disposal: Neutralize acidic/basic waste before disposal in designated chemical containers .

Advanced: How can researchers optimize experimental designs to study the interaction of sodium 5,5-diallylbarbiturate with biological targets?

Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to GABAA receptors, focusing on the barbiturate-binding pocket (PDB ID: 6HUP).

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry in vitro.

- Electrophysiology: Patch-clamp assays on neuronal cells quantify GABAergic potentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.